2-Fluoro-6-isopropylaniline
CAS No.: 126476-48-0
Cat. No.: VC21177153
Molecular Formula: C9H12FN
Molecular Weight: 153.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126476-48-0 |
---|---|
Molecular Formula | C9H12FN |
Molecular Weight | 153.2 g/mol |
IUPAC Name | 2-fluoro-6-propan-2-ylaniline |
Standard InChI | InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 |
Standard InChI Key | VZWWFQXGHKEDAN-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C(=CC=C1)F)N |
Canonical SMILES | CC(C)C1=C(C(=CC=C1)F)N |
Introduction
Physical and Chemical Properties
Physical Properties
2-Fluoro-6-isopropylaniline presents as a colorless transparent liquid at room temperature with the following key physical properties:
Property | Value |
---|---|
Molecular Formula | C9H12FN |
Molecular Weight | 153.20 g/mol |
Physical State | Colorless liquid |
InChI | InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 |
InChI Key | VZWWFQXGHKEDAN-UHFFFAOYSA-N |
SMILES Notation | CC(C)C1=C(C(=CC=C1)F)N |
Unlike many aniline derivatives that appear as solids at room temperature, the presence of the isopropyl group likely contributes to its liquid state by disrupting potential intermolecular interactions that would otherwise facilitate crystallization.
Chemical Properties
Key chemical properties include:
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Reduced basicity compared to unsubstituted aniline due to the electron-withdrawing effect of fluorine
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Enhanced electrophilic reactivity at specific ring positions influenced by both substituents
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Steric hindrance from the isopropyl group affecting reaction rates and product distributions
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Potential for hydrogen bonding through the amino group, though modified by the electronic effects of fluorine
The interplay between these structural features creates a unique reactivity profile that distinguishes 2-Fluoro-6-isopropylaniline from related compounds and makes it valuable in specialized chemical syntheses.
Applications in Organic Synthesis
Precursor in Pharmaceutical Development
2-Fluoro-6-isopropylaniline serves as an important building block in medicinal chemistry and pharmaceutical development. The strategic incorporation of fluorine in pharmaceutical compounds has become increasingly important due to fluorine's ability to enhance metabolic stability, bioavailability, and receptor binding affinity.
This compound's unique substitution pattern makes it particularly valuable in designing molecules with specific three-dimensional architectures. The isopropyl group provides hydrophobicity and steric bulk that can influence binding to target receptors, while the fluorine atom can form specific interactions with protein binding sites through hydrogen bonding or dipole interactions.
Utility in Complex Molecule Synthesis
As a functionalized aniline derivative, 2-Fluoro-6-isopropylaniline participates in numerous synthetic transformations that utilize the amino group as a handle for further elaboration. These include:
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Amide and sulfonamide formation through reaction with acid chlorides or sulfonyl chlorides
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Heterocycle construction (indoles, quinolines, etc.) via various cyclization strategies
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Cross-coupling reactions to introduce additional functionality at reactive positions
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Diazonium chemistry for transformation of the amino group to other functional groups
The presence of the fluorine atom offers an additional reaction site for specific transformations, potentially including nucleophilic aromatic substitution under appropriate conditions.
Chemical Reactions and Synthesis Methods
Key Reaction Types
2-Fluoro-6-isopropylaniline participates in various chemical transformations typical of aromatic amines, though with reactivity patterns modified by its unique substitution pattern. The primary reaction types include:
Substitution Reactions
The amino group readily undergoes substitution reactions with electrophiles, including acylation, alkylation, and sulfonylation. These transformations provide access to a diverse array of derivatives with modified properties and functions. The reactivity of the amino group is somewhat reduced compared to unsubstituted aniline due to the electron-withdrawing effect of fluorine.
Oxidation and Reduction
The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions, while reduction reactions primarily involve transformations of derivatized forms rather than the parent compound itself. These reactions expand the synthetic utility of 2-Fluoro-6-isopropylaniline as a platform for accessing more complex molecular architectures.
Coupling Reactions
As an aromatic amine, 2-Fluoro-6-isopropylaniline can participate in various coupling reactions, including:
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Diazotization followed by Sandmeyer-type transformations
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Buchwald-Hartwig amination to form C-N bonds
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Directed ortho-metalation facilitated by the amino group
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Suzuki-Miyaura coupling to construct biaryl compounds when appropriately functionalized
Comparison with Structural Analogs
Understanding 2-Fluoro-6-isopropylaniline in the context of structurally related compounds provides valuable insights into structure-activity relationships and reactivity patterns. Key structural analogs include:
Comparative Analysis of Similar Compounds
Compound | Structural Difference | Effect on Properties and Reactivity |
---|---|---|
2-Fluoroaniline | Lacks isopropyl group | Less steric hindrance, different electronic distribution, increased reactivity at certain positions |
6-Isopropylaniline | Lacks fluorine atom | Higher electron density in the aromatic ring, different binding profile in biological systems |
2-Chloro-6-isopropylaniline | Chlorine instead of fluorine | Different bond strength, larger atomic radius, altered electronic effects |
2-Methyl-6-isopropylaniline | Methyl instead of fluorine | Electron-donating rather than electron-withdrawing, different hydrogen bonding capacity |
These structural variations significantly impact chemical properties, including acidity/basicity, nucleophilicity, and electrophilic aromatic substitution patterns. Additionally, the biological activities of these compounds differ based on their unique electronic and steric profiles.
Structure-Activity Relationships
Research examining the relationship between structural features and biological activity suggests that:
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The position of the fluorine atom critically affects binding to biological targets
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The isopropyl group contributes to hydrophobic interactions with receptor binding pockets
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The combination of both substituents creates a unique three-dimensional arrangement that can enhance selectivity for specific targets
These structure-activity relationships provide valuable guidance for rational design of new derivatives with enhanced properties for specific applications in medicinal chemistry and agrochemical development.
Recent Research Developments
Current research involving 2-Fluoro-6-isopropylaniline focuses on several promising directions:
Medicinal Chemistry Applications
Ongoing medicinal chemistry investigations are exploring the utility of 2-Fluoro-6-isopropylaniline as a scaffold for developing compounds with enhanced pharmacological properties. The strategic positioning of the fluorine atom and isopropyl group provides a valuable template for designing molecules with specific three-dimensional arrangements of functional groups for optimal target interaction.
Material Science Innovations
While less extensively explored, the potential applications of 2-Fluoro-6-isopropylaniline and its derivatives in materials science represent an emerging area of interest. The compound's unique structural features could be exploited in the development of specialty polymers, dyes, and electronic materials with tailored properties.
Catalysis Research
Recent investigations have begun to explore the potential utility of 2-Fluoro-6-isopropylaniline derivatives in catalytic applications, where the electronic and steric properties of the compound could be leveraged to develop novel catalytic systems with enhanced selectivity or activity for specific transformations.
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